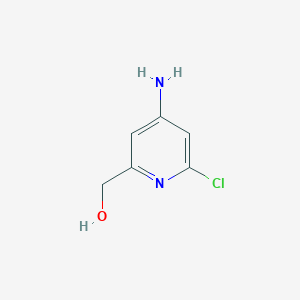

(4-Amino-6-chloropyridin-2-yl)methanol

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in modern organic synthesis. researchgate.netrsc.org Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its importance. nih.govchemrxiv.org Pyridine derivatives are integral to the development of therapeutic agents, with numerous FDA-approved drugs containing this moiety. researchgate.netrsc.org The unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor and a base make pyridine a versatile building block. nih.gov

In organic synthesis, pyridine scaffolds serve as precursors for a multitude of more complex molecular architectures. aun.edu.eg Their utility extends to their application as ligands in organometallic chemistry and in asymmetric catalysis, highlighting their role in facilitating a wide range of chemical transformations. nih.gov The continuous exploration of novel synthetic methodologies to access highly substituted pyridine derivatives remains a vibrant area of research, driven by the quest for new molecules with unique biological and material properties. chemrxiv.org

Importance of Amino Alcohol Functionalities in Advanced Chemical Transformations

Amino alcohols, which contain both an amino and a hydroxyl group, are highly valuable bifunctional molecules in organic synthesis. scbt.com This dual functionality allows them to serve as key intermediates in the construction of complex molecules through various reactions, including nucleophilic substitutions, reductions, and cyclizations. scbt.com The presence of both a nucleophilic amino group and a hydroxyl group, which can also act as a nucleophile or a directing group, enables a diverse range of chemical transformations.

These functionalities are crucial in the synthesis of a wide array of biologically active compounds, including amino acids and peptides. scbt.comalfa-chemistry.com Furthermore, chiral amino alcohols are extensively used as chiral auxiliaries and ligands in asymmetric synthesis, facilitating the stereoselective formation of new chiral centers. alfa-chemistry.comacs.org The ability of the amino and hydroxyl groups to coordinate with metal centers is a key feature in the design of catalysts for enantioselective reactions. acs.org The versatility of amino alcohols also extends to materials science, where they are used to modify surfaces and create materials with specific functionalities. scbt.com

Overview of Research Trajectories for Halogenated Aminopyridines

Halogenated aminopyridines are a significant subclass of pyridine derivatives that have garnered considerable attention due to their diverse biological activities and synthetic utility. researchgate.net The introduction of halogen atoms onto the aminopyridine scaffold can profoundly influence the molecule's physical, chemical, and biological properties. Research in this area often focuses on several key trajectories.

One major area of investigation is the synthesis of novel halogenated aminopyridine derivatives and the exploration of their reactivity. researchgate.netacs.org This includes studying how the position and nature of the halogen substituent affect the reactivity of the pyridine ring and the amino group. mdpi.com For instance, the reaction of 4-aminopyridine (B3432731) with halogens can lead to the formation of charge-transfer complexes or ionic species, depending on the reaction conditions and the specific halogen used. researchgate.netacs.org

Another critical research direction is the investigation of the biological properties of these compounds. Halogenated aminopyridines have been explored for a range of potential therapeutic applications. researchgate.net The presence of halogens can enhance a molecule's lipophilicity, improve its metabolic stability, and lead to stronger interactions with biological targets. mdpi.com

Furthermore, the study of intermolecular interactions, such as hydrogen and halogen bonding, in the solid state of halogenated aminopyridines is an active area of research. researchgate.netmdpi.com Understanding these interactions is crucial for crystal engineering and the design of new materials with desired properties. Computational studies, such as Density Functional Theory (DFT), are often employed to analyze the electronic properties and reactivity of these molecules. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

(4-amino-6-chloropyridin-2-yl)methanol |

InChI |

InChI=1S/C6H7ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2,(H2,8,9) |

InChI Key |

HFTFAGHREQLPGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CO)Cl)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 4 Amino 6 Chloropyridin 2 Yl Methanol

Reactivity at the Amino Group (Position 4)

The primary amino group is a key site for a variety of chemical modifications, including acylation, alkylation, condensation, and cyclization reactions.

The nucleophilic nature of the 4-amino group readily allows for acylation reactions with acylating agents such as acid chlorides and anhydrides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetic anhydride (B1165640) would yield the corresponding N-(4-amino-6-chloropyridin-2-yl)acetamide.

Alkylation of the amino group can be achieved using alkyl halides. For example, N-methylation can be accomplished with reagents like methyl iodide. Such reactions often require a base to deprotonate the amino group, enhancing its nucleophilicity.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetic Anhydride | N-Arylacetamide |

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. These intermediates can be further reduced or can undergo cyclization to form various heterocyclic systems. For instance, condensation with an appropriate dicarbonyl compound could lead to the formation of a new fused ring system.

Cyclization reactions involving the amino group are pivotal in the synthesis of polycyclic structures. Intramolecular cyclization can occur if a suitable reactive group is present elsewhere in the molecule, while intermolecular cyclization with other reagents can lead to the formation of diverse heterocyclic scaffolds.

Reactivity at the Hydroxyl Group (Position 2-methanol)

The hydroxyl group of the 2-methanol substituent offers another handle for chemical modification, including oxidation, ether and ester formation, and conversion to leaving groups.

The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidizing agents, such as potassium permanganate, would typically lead to the formation of the carboxylic acid, 2-amino-6-chloropyridine-4-carboxylic acid.

Table 2: Oxidation of the Hydroxyl Group

| Oxidizing Agent | Product |

|---|---|

| Pyridinium Chlorochromate (PCC) | (4-Amino-6-chloropyridin-2-yl)carbaldehyde |

Ether formation can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Esterification of the hydroxyl group can be readily accomplished by reaction with acid chlorides or anhydrides in the presence of a base, or by Fischer esterification with a carboxylic acid under acidic catalysis. For example, reaction with acetyl chloride would yield (4-amino-6-chloropyridin-2-yl)methyl acetate. A convenient method for esterification involves the use of acetyl chloride and methanol (B129727).

The hydroxyl group is a poor leaving group but can be converted into a better one. Reaction with thionyl chloride (SOCl₂) or phosphorus halides can transform the alcohol into the corresponding halide, such as (4-amino-6-chloro-2-(chloromethyl)pyridine). Alternatively, the alcohol can be converted into sulfonate esters, like tosylates or mesylates, by reacting with toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. These sulfonates are excellent leaving groups for subsequent nucleophilic substitution reactions.

The chemical behavior of (4-Amino-6-chloropyridin-2-yl)methanol is characterized by the interplay of its three key structural features: the pyridine (B92270) ring, the amino group at position 4, the chloro substituent at position 6, and the hydroxymethyl group at position 2. These groups dictate the molecule's reactivity, particularly at the chloro-substituted carbon and on the pyridine ring itself.

Reactivity of the Chloro Substituent (Position 6)

The chlorine atom at the 6-position of the pyridine ring is a versatile handle for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This position is electronically analogous to the 2-position, which is highly activated towards substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group at position 6 of this compound serves as an effective leaving group for such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to create biaryl structures by coupling an organic halide with an organoboron compound. The chloro substituent on the pyridine ring can be readily displaced. For chloropyridines, catalyst systems such as Pd₂(dba)₃/P(t-Bu)₃ or Pd(OAc)₂/PCy₃ are effective, often allowing reactions to proceed at room temperature. organic-chemistry.org The Suzuki reaction has been successfully applied to synthesize libraries of aryl-substituted pyrimidines from the corresponding chloro-derivatives, highlighting its utility for heterocyclic compounds. nih.gov In the context of this compound, coupling with various arylboronic acids would yield 4-amino-6-arylpyridin-2-yl)methanol derivatives. The reaction requires a base, such as potassium carbonate or potassium fluoride, to activate the boronic acid. organic-chemistry.orgacs.org

| Substrate Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Aryl Chlorides | Arylboronic Acids | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp | organic-chemistry.org |

| Chloropyrimidines (solid-supported) | Arylboronic Acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 °C | nih.gov |

| 2,4-Dichloropyridines (C4-selective) | Arylboronic Acids | Pd(OAc)₂ / IPr-HCl | K₃PO₄ | Toluene/H₂O | Room Temp | nsf.gov |

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. The chloro group at position 6 can participate in this reaction to introduce alkenyl substituents. A palladium catalyst, a base, and typically a phosphine (B1218219) ligand are required for this transformation. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for introducing alkynyl moieties onto the pyridine ring at the 6-position, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. youtube.comnih.gov The Sonogashira coupling of 4,6-dichloro-2-pyrone has shown high regioselectivity for the 6-position, which is electronically similar to the 6-position in the title compound. nih.gov This methodology has been instrumental in the synthesis of various biologically active molecules. acs.org

The chlorine atom at position 6 of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the ortho (2 or 6) or para (4) positions. chempanda.comuoanbar.edu.iq This makes 2-chloropyridine (B119429) and 4-chloropyridine (B1293800) significantly more reactive towards nucleophiles than 3-chloropyridine. uoanbar.edu.iqvaia.com

The SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the chloride leaving group, which restores the aromaticity of the ring. youtube.comyoutube.com A wide variety of nucleophiles can be employed, including amines, alkoxides, and thiols. youtube.comthieme-connect.com For instance, uncatalyzed amination of 2-chloropyridines can be achieved with primary and secondary amines, although it may require elevated temperatures. thieme-connect.comresearchgate.net The reactivity can be further enhanced by protonating the pyridine nitrogen, which increases the ring's electron deficiency. stackexchange.comnih.gov

| Substrate | Nucleophile | Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Piperidine | 100 °C, 2 days (DMSO) | 2-Piperidinylpyridine | Uncatalyzed reaction requires harsh conditions. | thieme-connect.com |

| 2-Chloropyridine | Various secondary amines | Flow reactor, up to 300 °C (NMP) | 2-Aminopyridines | Flow synthesis allows for high temperatures and short reaction times, improving yields. | thieme-connect.com |

| 4-Chloropyridine | Glutathione (thiol) | pH 7.5 | Thioether adduct | N-methylation of 4-chloropyridine increases the reaction rate by ~4500-fold. | nih.gov |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | Piperidino-N-methylpyridinium ions | Reactivity order is L = F ~ Cl ~ Br ~ I, differing from typical SNAr, suggesting a mechanism where deprotonation of the intermediate is rate-determining. | nih.gov |

Electrophilic and Nucleophilic Reactions of the Pyridine Ring

The pyridine ring in this compound possesses a distinct reactivity pattern due to the combined electronic effects of the ring nitrogen and the substituents.

Electrophilic Aromatic Substitution: The pyridine ring itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the electronegative nitrogen atom. uoanbar.edu.iq This deactivation is significantly increased in acidic media, where the nitrogen becomes protonated, forming a pyridinium ion. uoanbar.edu.iqrsc.org

However, the presence of the powerful activating amino group at the 4-position fundamentally alters this reactivity. The -NH₂ group is strongly ortho, para-directing, meaning it directs incoming electrophiles to the 3- and 5-positions. byjus.com In the case of this compound, the 2, 4, and 6 positions are already substituted, leaving positions 3 and 5 as potential sites for electrophilic attack. Studies on the nitration of 2-aminopyridine (B139424) show that substitution occurs predominantly at the 5-position, para to the amino group. sapub.org Similarly, reactions of 4-aminopyridine (B3432731) with halogens like bromine can lead to complex bromination and dimerization products, underscoring the high reactivity of the activated ring. acs.org Therefore, electrophilic substitution on this compound is expected to occur at either position 3 or 5, influenced by the steric and electronic properties of the existing substituents.

Nucleophilic Reactions of the Ring: As discussed, the most facile nucleophilic reaction is the substitution of the chlorine atom at position 6 (SNAr). Direct nucleophilic attack on the pyridine ring to displace a hydride ion (H⁻) is also a known reaction for pyridine, famously exemplified by the Chichibabin reaction which installs an amino group at the 2-position using sodium amide. uoanbar.edu.iq Such reactions preferentially occur at the electron-deficient 2- and 4-positions. uoanbar.edu.iq For this compound, this pathway is less likely than SNAr at the C-6 position, as chloride is a much better leaving group than hydride.

Advanced Spectroscopic and Structural Characterization of 4 Amino 6 Chloropyridin 2 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of (4-Amino-6-chloropyridin-2-yl)methanol. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

Similarly, the ¹³C NMR spectrum would display distinct resonances for each carbon atom in the molecule. The carbon atom attached to the chlorine atom would exhibit a characteristic chemical shift, as would the carbon bearing the amino group and the one bonded to the hydroxymethyl group. The analysis of ¹H-¹³C correlation spectra, such as HSQC and HMBC, would further solidify the structural assignments by revealing direct and long-range couplings between protons and carbons.

The structures of new aminoflavane derivatives have been confirmed using IR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of this compound is C₆H₇ClN₂O, which corresponds to a monoisotopic mass of 158.0247 g/mol . uni.lu

Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 159.0320. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 181.0139 and the potassium adduct [M+K]⁺ at m/z 196.9878, may also be observed. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the hydroxymethyl group (-CH₂OH), the loss of a chlorine atom, or the cleavage of the pyridine (B92270) ring. For example, the loss of water from the protonated molecule could lead to the formation of an ion at m/z 141.0220. uni.lu

Predicted collision cross-section (CCS) values can further aid in the identification and characterization of the molecule and its fragments. uni.luuni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.0320 | 128.5 |

| [M+Na]⁺ | 181.0139 | 138.5 |

| [M-H]⁻ | 157.0174 | 129.5 |

| [M+NH₄]⁺ | 176.0585 | 148.2 |

| [M+K]⁺ | 196.9878 | 134.4 |

| [M+H-H₂O]⁺ | 141.0220 | 123.5 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:

N-H stretching: The amino group (NH₂) would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group (-OH) of the methanol (B129727) substituent would display a broad absorption band around 3200-3600 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group would be observed in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching: The pyridine ring would have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond would exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-O stretching: The carbon-oxygen single bond of the primary alcohol would show a strong absorption band around 1050-1150 cm⁻¹.

The characterization of cocrystals and molecular salts of amino-chloropyridine derivatives has been successfully carried out using FT-IR spectroscopy. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyridine ring vibrations are often strong in the Raman spectrum. The C-Cl stretch would also be Raman active. The symmetry of the molecule influences the relative intensities of the IR and Raman bands, and a combined analysis can provide a more complete picture of the vibrational modes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀ClNO |

| Space Group | P2₁/c |

| Dihedral Angle (Benzene-Pyridine) | 74.34 (6)° |

| Key Intermolecular Interactions | O-H···N hydrogen bonds, C-Cl···π(pyridyl) interactions |

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in separating the diastereomers of 4-aminoflavane derivatives. researchgate.net The choice of the mobile phase, including the type and concentration of alcohol modifiers, significantly impacts the separation. researchgate.net For instance, a method using a Chiralcel® OJ column under normal phase conditions was able to separate diastereomers with a resolution greater than 2. researchgate.net

For the separation of the enantiomers of 4-aminocyclopent-2-en-1-yl methanol, a crown ether-based CSP has been successfully employed. ijcpa.in A Daicel Crownpak CR(+) column with a mobile phase of aqueous sodium perchlorate (B79767) adjusted to pH 2.0 with perchloric acid achieved baseline separation of the enantiomers. ijcpa.in This method was validated according to ICH guidelines for linearity, precision, and accuracy. ijcpa.in

Once the enantiomers are separated, spectropolarimetry can be used to determine the optical rotation of each enantiomer, which is a characteristic physical property. This technique measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The specific rotation is a standardized value that can be used to confirm the enantiomeric purity of a sample.

Advanced Spectroscopic Probes (e.g., Nuclear Quadrupole Resonance Spectroscopy)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a specialized solid-state technique that can provide unique information about the local chemical environment of quadrupolar nuclei, such as ³⁵Cl and ¹⁴N. wikipedia.org Unlike NMR, NQR does not require an external magnetic field. wikipedia.org

For this compound, ³⁵Cl NQR spectroscopy could be particularly informative. The NQR frequency is highly sensitive to the electric field gradient (EFG) at the chlorine nucleus, which is influenced by the electronic structure of the C-Cl bond and the surrounding molecular environment. wikipedia.org Therefore, NQR can be used to study bonding, structural features, and phase transitions in the solid state. wikipedia.org

Pulsed NQR measurements on ³⁵Cl nuclei in a glassy solution of chlorobenzene (B131634) in pyridine have shown that the NQR line shape can reveal the presence of non-equivalent nuclear sites. aps.org This suggests that NQR could potentially distinguish between different crystalline forms or conformations of this compound in the solid state. The technique is sensitive to changes in the electron charge distribution around the NQR-active nucleus. wikipedia.org NQR is applicable to solids as the electric field gradient at the nucleus averages to zero in liquids. wikipedia.orgslideshare.net

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Pathways in Synthetic Processes

The synthetic routes to (4-Amino-6-chloropyridin-2-yl)methanol can be logically deduced from established pyridine (B92270) chemistry. Two primary retrosynthetic approaches are plausible:

Reduction of a Carboxylic Acid Precursor: A common strategy for introducing a hydroxymethyl group is the reduction of a corresponding carboxylic acid or its ester. A potential pathway starts with 4-amino-6-chloro-pyridine-2-carboxylic acid. This precursor would be reduced to the target alcohol. The reduction of carboxylic acids to alcohols is a challenging transformation that often requires powerful reducing agents or catalytic methods. nih.gov Catalytic hydrogenation is a possibility, though it can be difficult for carboxylic acids. libretexts.org More typically, metal hydride reagents like lithium aluminum hydride or catalytic hydrosilylation with manganese(I) catalysts are employed for this purpose. nih.gov

Functionalization of a Pre-functionalized Pyridine: An alternative route involves starting with a pyridine ring that already contains some of the required substituents. For instance, a process analogous to the synthesis of 2-aminopyridine-4-methanol could be envisioned. This involves starting with a 2-chloro-substituted pyridine derivative, which is then subjected to amination. A patent for the synthesis of the isomeric 2-aminopyridine-4-methanol describes the ammonolysis of 2-chloropyridine-4-methanol using a copper catalyst. google.com A similar copper-catalyzed amination could potentially be applied to a suitable 2,6-dichloropyridine (B45657) precursor, followed by selective functionalization or reduction to obtain the final product.

The amination of a chloropyridine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com The electron-withdrawing nature of the pyridine nitrogen atom makes the carbon atoms at the 2- and 4-positions electron-deficient and thus susceptible to nucleophilic attack. stackexchange.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. researchgate.net The subsequent loss of the chloride leaving group restores the aromaticity of the ring. youtube.com The reactivity of chloropyridines in SNAr reactions is influenced by the position of the chloro substituent, with 2-chloropyridines generally being more reactive than 3-chloropyridines due to better stabilization of the intermediate. vaia.com

Kinetic Investigations of Key Transformation Steps

Specific kinetic data for the synthesis of this compound is not available. However, kinetic investigations of the key transformation steps, such as the reduction of the carboxylic acid or the amination of the chloropyridine, would be crucial for process optimization.

Such studies would typically involve:

Monitoring Reaction Progress: The concentration of reactants, intermediates, and products would be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Determining Reaction Order and Rate Constants: By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined. This allows for the formulation of a rate law and the calculation of the rate constant (k).

Investigating Temperature Effects: The reaction would be conducted at various temperatures to determine the activation energy (Ea) using the Arrhenius equation. This provides insight into the temperature sensitivity of the reaction rate.

For a hypothetical reduction of 4-amino-6-chloro-pyridine-2-carboxylic acid, a kinetic study might reveal the influence of hydrogen pressure, catalyst loading, and substrate concentration on the reaction rate. Similarly, for a copper-catalyzed amination step, kinetic analysis would elucidate the roles of the copper catalyst, the amine nucleophile, and temperature in the rate of formation of the amino-pyridine product.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is indispensable for the efficient and selective synthesis of substituted pyridines like this compound. Catalysts are employed to lower the activation energy of key steps, thereby increasing reaction rates and allowing for milder reaction conditions.

In Reduction Reactions: The direct reduction of carboxylic acids is often facilitated by catalysts. While noble metal catalysts like platinum or palladium can be used, there is growing interest in earth-abundant metal catalysts such as manganese for hydrosilylation reactions. nih.govresearchgate.net For the reduction of a nitrile to a primary amine, which could be another potential synthetic step, palladium on carbon is an effective catalyst. libretexts.org In the synthesis of 2-amino-6-chloropyridine (B103851) from 2-hydrazino-6-chloropyridine, Raney nickel (Ra/Ni) has been shown to be an effective catalyst. psu.edu

In Amination and Cross-Coupling Reactions: Copper catalysts are frequently used to facilitate the amination of aryl halides, including chloropyridines. google.comsigmaaldrich.com These catalysts enable the formation of carbon-nitrogen bonds under conditions that might otherwise be too harsh or inefficient. Palladium catalysts are also widely used for cross-coupling reactions, such as the Suzuki coupling, which could be employed to build the pyridine scaffold with the desired substituents. acs.org

The choice of catalyst and ligands can significantly influence the selectivity of the reaction, favoring the formation of the desired isomer and minimizing the production of by-products. For instance, in the synthesis of heavily substituted 2-aminopyridines, the displacement of a methylsulfinyl group has been used as a strategic approach. nih.gov

Below is a table summarizing various catalysts used in the synthesis of related pyridine derivatives, which could be applicable to the synthesis of this compound.

| Reaction Type | Catalyst System | Application in Pyridine Synthesis |

| Ammonolysis | Copper (Cu), Copper(I) Chloride (CuCl), Copper(I) Bromide (CuBr) | Synthesis of 2-aminopyridine-4-methanol from 2-chloropyridine-4-methanol. google.com |

| Reduction of Hydrazino Group | Raney Nickel (Ra/Ni) | Synthesis of 2-amino-6-chloropyridine. psu.edu |

| Hydrosilylation of Carboxylic Acids | Manganese(I) complexes, e.g., [MnBr(CO)₅] | General reduction of carboxylic acids to alcohols. nih.gov |

| Catalytic Hydrogenation | Platinum (Adams catalyst), Palladium on Carbon (Pd/C) | Reduction of chloropyridine carboxylic acids and nitriles. libretexts.orgresearchgate.net |

| Cross-Coupling | Palladium (Pd) complexes | Suzuki coupling for the synthesis of substituted pyridinyl aminohydantoins. acs.org |

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (4-Amino-6-chloropyridin-2-yl)methanol. These calculations provide a foundational understanding of the molecule's stability, charge distribution, and potential for chemical transformation.

The electronic properties of the molecule are largely dictated by the interplay of the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups and the electron-withdrawing chloro (-Cl) group on the pyridine (B92270) ring. DFT calculations, often using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can map the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this compound, the amino group and the nitrogen atom of the pyridine ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amino and hydroxyl groups will exhibit positive potential (electrophilic).

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO is expected to be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and based on typical DFT calculation results for similarly substituted pyridine derivatives.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical modeling is a powerful tool for predicting spectroscopic data, such as UV-Vis and NMR spectra, and for analyzing the conformational landscape of a molecule.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). The calculations can forecast the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions of the substituted pyridine ring. The presence of the amino and chloro substituents will likely cause a red-shift (shift to longer wavelengths) compared to unsubstituted pyridine.

Table 2: Predicted Spectroscopic and Conformational Data for this compound

| Parameter | Predicted Value |

| Predicted UV-Vis λmax (in Methanol) | ~280 nm |

| ¹H NMR Chemical Shift (CH₂) | ~4.5 ppm |

| ¹³C NMR Chemical Shift (CH₂) | ~60 ppm |

| Rotational Barrier of -CH₂OH group | 2-4 kcal/mol |

Note: These values are hypothetical and based on typical TD-DFT and DFT calculation results for analogous compounds.

Reaction Mechanism Modelling using Density Functional Theory (DFT)

DFT is an invaluable tool for investigating reaction mechanisms at the molecular level. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile.

DFT calculations can also be used to explore other potential reactions, such as the amination of the pyridine ring or reactions involving the hydroxymethyl group.

Table 3: Predicted Activation Energies for a Hypothetical SNAr Reaction

| Reaction Step | Predicted Activation Energy (kcal/mol) |

| Formation of Meisenheimer Intermediate | 15-20 |

| Departure of Chloride Ion | 5-10 |

Note: These values are hypothetical and based on typical DFT calculation results for SNAr reactions on chloropyridines.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a solvent, typically water, over a period of time. These simulations are crucial for understanding how the solvent influences the conformation and interactions of this compound.

In an MD simulation, the molecule is placed in a box of solvent molecules, and the trajectories of all atoms are calculated by solving Newton's equations of motion. This allows for the analysis of hydrogen bonding patterns between the solute and solvent. The amino and hydroxymethyl groups of this compound are expected to act as both hydrogen bond donors and acceptors with water molecules. The pyridine nitrogen will primarily act as a hydrogen bond acceptor.

MD simulations can also be used to calculate the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This provides detailed information about the solvation shell structure. The insights gained from MD simulations are essential for understanding the molecule's solubility and how it interacts with biological macromolecules in an aqueous environment.

Table 4: Predicted Hydrogen Bond Analysis from a Molecular Dynamics Simulation in Water

| Functional Group | Average Number of Hydrogen Bonds |

| Amino Group (-NH₂) | 2-3 |

| Hydroxymethyl Group (-CH₂OH) | 2-3 |

| Pyridine Nitrogen | 1-2 |

Note: These values are hypothetical and based on typical MD simulation results for similar polar molecules in water.

Synthetic Applications in Fine Chemicals and Materials Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

The structure of (4-Amino-6-chloropyridin-2-yl)methanol, particularly its aminopyridine core, is a recognized "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that can bind to multiple biological targets, making it a cornerstone in the development of new therapeutic agents.

Detailed research findings highlight that aminopyridine and aminopyrimidine derivatives are instrumental in the synthesis of various protein kinase inhibitors, which are critical in modern cancer therapy. researchgate.netchemimpex.com For instance, novel aminopyridine derivatives have been designed and synthesized as potent inhibitors for targets like Cyclin-Dependent Kinase 8 (CDK8) for colorectal cancer and Tropomyosin Receptor Kinase (TRK) for cancers driven by specific gene fusions. rsc.orgresearchgate.net The synthesis of these complex inhibitors often involves multi-step reactions where the aminopyridine unit serves as the key starting material. The chloro and hydroxymethyl groups on this compound offer additional points for chemical modification, allowing for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.

The general utility of chloropyridine derivatives as versatile intermediates is well-established in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the chlorine atom allows for various cross-coupling reactions (like Suzuki or Sonogashira reactions), which are fundamental for constructing the carbon skeleton of complex molecules. researchgate.net

Ligand Design and Application in Transition Metal Catalysis

The pyridine (B92270) nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for transition metals. This property is fundamental to its application in ligand design for catalysis. Both the metal center and the surrounding ligands play crucial roles in the efficacy of a catalyst. rsc.org

While direct catalytic applications of this compound are not extensively documented, its structural motifs are prevalent in advanced ligand design. For example, pyridine-based units are used to construct pincer-type ligands and other complex structures that stabilize transition metal centers and modulate their catalytic activity. rsc.org The amino and hydroxymethyl groups on the molecule can be further functionalized to create multidentate ligands, which can bind to a metal center through multiple points, enhancing the stability and selectivity of the resulting catalyst. Such catalysts are vital in a wide range of industrial processes, including the production of pharmaceuticals and specialty chemicals. rsc.org

Precursors for Advanced Organic Materials (e.g., Low Dielectric Constant Materials)

In the field of materials science, there is a high demand for advanced polymers with specific properties, such as high thermal stability and low dielectric constants (low-k), for use in microelectronics and 5G communications. rsc.orgtandfonline.com The dielectric constant of a material affects the speed of signal transmission in integrated circuits; lower values are essential for high-frequency applications. rsc.org

Research has shown that incorporating pyridine rings into the backbone of polymers, such as polyimides, is an effective strategy for developing materials with desirable low-k properties. rsc.orgtandfonline.com The introduction of pyridine units can disrupt polymer chain packing, increasing the free volume and thereby lowering the dielectric constant. nih.gov

This compound, or a derivative where the hydroxymethyl group is converted to a second amino group, can serve as a monomer in the synthesis of these high-performance polyimides. The presence of the chloro group offers a site for further modification, such as fluorination, which is a common tactic to further reduce the dielectric constant and moisture absorption of the final material. rsc.orgnih.gov

The table below summarizes findings from studies on pyridine-containing polyimides, demonstrating their potential as low-k materials.

| Polymer Type | Dielectric Constant (k) @ 1 MHz | Key Structural Features |

| Fluorinated Polyimide | 2.36 - 2.52 | Contains pyridine and -C(CF₃)₂- groups. rsc.org |

| Polyimide-Silica Composite | Significantly reduced with silica (B1680970) | Based on 2,5-diaminopyridine (B189467) and various dianhydrides. researchgate.net |

These findings underscore the potential of pyridine-based building blocks like this compound as precursors to next-generation electronic materials.

Construction of Novel Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to organic chemistry and pharmaceuticals. This compound is an excellent precursor for the construction of a wide variety of novel heterocyclic systems.

The multiple reactive sites on the molecule allow for a range of chemical transformations:

The amino group can react with dicarbonyl compounds, ketoesters, or other bifunctional reagents to form new fused rings, such as pyrimidines or imidazoles. researchgate.netnih.gov

The chloro group is a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities (e.g., alkoxy, aryloxy, or other amino groups) which can then participate in further cyclization reactions.

The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing another handle for condensation and ring-forming reactions.

This versatility makes it a valuable intermediate for synthetic chemists aiming to create novel and complex heterocyclic structures with potential applications in drug discovery and materials science. nih.gov

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste and environmental impact. Future research should prioritize the development of environmentally benign methods for synthesizing (4-Amino-6-chloropyridin-2-yl)methanol and its derivatives.

Key areas for exploration include:

One-Pot Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex molecules by combining multiple reactants in a single step, thereby minimizing solvent usage and purification steps. researchgate.net Investigating novel MCRs for the construction of the substituted pyridine (B92270) ring of this compound could lead to more efficient and sustainable synthetic routes. researchgate.netacs.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgnih.gov Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient pathway. nih.gov

Use of Biomass-Derived Feedstocks: Exploring the use of renewable resources derived from biomass as starting materials presents a promising avenue for sustainable synthesis. numberanalytics.com Research could focus on converting biomass-derived compounds into the necessary precursors for the pyridine ring.

Alternative Solvents and Catalysts: Investigating the use of greener solvents, such as water or bio-based solvents, and heterogeneous catalysts that can be easily recovered and reused, would further enhance the sustainability of the synthesis process. rsc.org

A comparative analysis of conventional versus green synthetic methods highlights the potential benefits:

| Feature | Conventional Synthesis | Green Synthesis |

| Efficiency | Often multi-step, lower yields | One-pot reactions, potentially higher yields acs.orgnih.gov |

| Reaction Time | Can be lengthy | Significantly reduced with techniques like microwave synthesis acs.orgnih.gov |

| Waste Generation | Higher due to multiple steps and use of stoichiometric reagents researchgate.net | Minimized through atom economy of MCRs and recyclable catalysts |

| Energy Consumption | Often requires prolonged heating | Can be lower, especially with microwave-assisted methods nih.gov |

| Starting Materials | Typically fossil fuel-based | Potential for use of renewable biomass-derived feedstocks numberanalytics.com |

Exploration of Novel Catalytic Applications

The inherent structural features of this compound, particularly the pyridine nitrogen and the amino and hydroxyl functional groups, suggest its potential as a ligand or precursor for catalysts.

Future research could focus on:

Transition Metal Catalysis: The pyridine nitrogen can coordinate with various transition metals to form complexes. These complexes could be investigated for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. researchgate.net The electronic properties of the pyridine ring, influenced by the amino and chloro substituents, could be fine-tuned to optimize catalytic performance.

Organocatalysis: The amino group in the molecule could potentially act as a Brønsted or Lewis base, enabling its use as an organocatalyst. acs.org Research could explore its application in asymmetric synthesis, where the development of new chiral catalysts is of high importance. numberanalytics.com

Electrocatalysis and Photocatalysis: The pyridine moiety is known to participate in electrochemical and photochemical reactions. numberanalytics.comacs.org Investigating the electrocatalytic or photocatalytic properties of this compound and its derivatives could lead to novel applications in energy conversion and storage or in light-driven organic synthesis. numberanalytics.comacs.org

Advanced Functional Material Design Based on Pyridine Methanol (B129727) Scaffolds

Pyridine-containing scaffolds are integral components of many functional materials due to their electronic properties and ability to form supramolecular assemblies. nih.govrsc.org this compound provides a versatile building block for the design of new materials.

Potential research directions include:

Metallosupramolecular Architectures: The pyridine unit can act as a scaffold for the self-assembly of complex metallosupramolecular structures. nih.gov By incorporating this compound into such systems, materials with interesting photophysical, magnetic, or host-guest properties could be developed.

Organic-Inorganic Hybrid Materials: The hydroxyl group of the molecule offers a reactive site for grafting onto inorganic supports like silica (B1680970) or kaolinite. researchgate.net This could lead to the creation of hybrid materials with enhanced thermal stability and tailored surface properties for applications in catalysis or adsorption. researchgate.net

Polymers and Dendrimers: The bifunctional nature of this compound (with amino and hydroxyl groups) allows for its incorporation into polymeric or dendritic structures. This could result in materials with unique electronic, optical, or biological properties.

Integration with Flow Chemistry and Automation for Scalable Synthesis

For any promising chemical compound, the ability to produce it on a larger scale is crucial for practical applications. Flow chemistry offers significant advantages over traditional batch processes in terms of scalability, safety, and efficiency. numberanalytics.com

Future research should explore:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable more efficient and safer production. mdpi.comresearchgate.net This approach allows for precise control over reaction parameters, leading to improved yields and purity. vcu.edu

Process Optimization and Automation: Integrating automated systems for reaction monitoring and optimization can accelerate the development of scalable synthetic routes. This would involve real-time analysis of reaction progress and automated adjustments to parameters to maximize efficiency.

Telescoped Reactions: Flow chemistry facilitates the "telescoping" of multiple reaction steps into a single continuous process without isolating intermediates. This can significantly reduce production time and costs. Researchers at Virginia Commonwealth University have demonstrated the potential of this approach by reducing a five-step batch process for a pyridine-containing drug to a single continuous step, dramatically increasing yield and reducing projected costs. vcu.edu

The table below summarizes the advantages of flow chemistry for the synthesis of pyridine derivatives:

| Feature | Batch Processing | Flow Chemistry |

| Scalability | Challenging to scale up | Readily scalable by extending run time |

| Safety | Potential for thermal runaways in large batches | Enhanced heat and mass transfer improves safety numberanalytics.com |

| Reaction Time | Often longer | Significantly reduced reaction times mdpi.com |

| Process Control | Less precise | Precise control over temperature, pressure, and stoichiometry |

| Yield and Purity | Can be variable | Often leads to higher yields and purity vcu.edu |

Q & A

Q. What are the established synthetic routes for (4-Amino-6-chloropyridin-2-yl)methanol, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic amination of its chlorinated precursor. Purification often involves recrystallization using ethanol or methanol, as demonstrated in analogous pyridine derivatives . For purity >95%, high-performance liquid chromatography (HPLC) with a C18 column and methanol/water gradients is recommended, leveraging experimental design principles for retention behavior optimization .

Q. How can the structural identity of this compound be confirmed?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement . Complementary techniques include:

- NMR : Analyze H and C spectra for characteristic peaks (e.g., -NH at δ 5.5–6.5 ppm, -CHOH at δ 3.5–4.0 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 173.58 for CHClNO).

- FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3600 cm) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology : Conduct solubility screens in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8). For low solubility, consider co-solvents like ethanol or PEG-400. Solubility data should be validated via UV-Vis spectroscopy at λ ~260 nm (pyridine absorption) .

Advanced Research Questions

Q. How do substitution patterns on the pyridine ring influence the compound’s reactivity and bioactivity?

- Methodology : Compare derivatives (e.g., chloro vs. methyl or trifluoromethyl substituents) using:

- Computational Modeling : DFT calculations to assess electronic effects (e.g., Hammett σ values).

- Biological Assays : Test antimicrobial activity against Gram-positive/-negative strains, noting that chloro-substituted pyridines often exhibit enhanced potency due to lipophilicity .

- Data Contradiction Note : Discrepancies in bioactivity may arise from steric hindrance vs. electronic effects; use multivariate regression to isolate variables .

Q. What strategies resolve crystallographic data discrepancies during structure refinement?

- Methodology : For twinned crystals or weak diffraction, employ SHELXD for phase problem solutions and SHELXL for refinement. Address thermal motion artifacts by collecting data at 100 K. Validate against Hirshfeld surfaces to detect hydrogen-bonding anomalies .

Q. How can reaction conditions be optimized to minimize by-products during amino group introduction?

- Methodology : Use a Design of Experiments (DoE) approach:

- Factors : Temperature (80–120°C), catalyst loading (Pd/C 5–10%), and ammonia concentration (2–6 M).

- Response Metrics : Yield (HPLC), by-product formation (LC-MS).

- Outcome : Higher ammonia concentrations (>4 M) reduce chlorinated by-products but may require pH control to prevent hydroxylation .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodology : Use SwissADME or pkCSM to estimate:

- Lipophilicity : LogP ~1.2 (moderate permeability).

- Metabolic Stability : Cytochrome P450 interactions (CYP3A4 likely dominant).

- Toxicity : AMES test predictions for mutagenicity .

Comparative Analysis Table

| Property | This compound | Analog: (6-Chloropyrimidin-4-yl)methanol | Analog: [6-Chloro-5-isobutoxy-pyridin-2-yl]methanol |

|---|---|---|---|

| Molecular Weight | 173.58 g/mol | 144.56 g/mol | 231.69 g/mol |

| Key Functional Groups | -NH, -Cl, -CHOH | -Cl, -CHOH | -Cl, -O-iBu, -CHOH |

| Bioactivity (MIC vs. S. aureus) | 8 µg/mL | 32 µg/mL | 16 µg/mL |

| LogP (Predicted) | 1.2 | 0.8 | 2.1 |

| Synthetic Yield | 65–75% | 50–60% | 70–80% |

Data synthesized from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.